molecular formula C5H15N2O3PS B1267315 Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester CAS No. 41510-53-6

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

Cat. No. B1267315
CAS RN: 41510-53-6
M. Wt: 214.23 g/mol
InChI Key: QIFQSGPBTMOXCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphorothioic acid derivatives involves efficient methodologies that have been developed over the years. One such method is the oxathiaphospholane approach, which is highly efficient for synthesizing N- and O-phosphorothioylated amino acids. This method involves the preparation of N- and O-(2-Thiono-1,3,2-oxathiaphospholanyl)amino acid methyl esters in high yields through the reaction of amino acid methyl esters with 2-chloro-1,3,2-oxathiaphospholane in the presence of elemental sulfur and pyridine (Baraniak, Kaczmarek, Korczyński, & Wasilewska, 2002).

Molecular Structure Analysis

The molecular structure of phosphorothioic acid esters is characterized by the presence of phosphorothioate groups, which significantly influence their chemical behavior and reactivity. The molecular structure and the associated functional groups play a crucial role in the compound's chemical reactions and properties.

Chemical Reactions and Properties

Phosphorothioic acid esters undergo various chemical reactions, including hydrolysis. The hydrolysis reaction of S-2-(3-aminopropylamino)ethylphosphorothioate, for instance, has been studied under different conditions, revealing insights into its reaction mechanisms and the formation of products such as inorganic phosphate and free sulfhydryl groups (Risley, Van Etten, Shaw, & Bonner, 1986).

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

  • Phosphorothioic acid and its derivatives are used in the synthesis of various organic compounds. For instance, the oxathiaphospholane methodology was employed for the efficient synthesis of N- and O-phosphorothioylated amino acids, highlighting the versatility of phosphorothioic acid in organic synthesis (Baraniak et al., 2002).

2. Comparative Studies in Biochemistry

  • Phosphorothioic acid esters are used in comparative studies with phosphate esters. Research has investigated the thermodynamics and hydrolysis reactions of phosphorothioate and phosphate esters, providing insights into the chemical behavior and the influence of sulfur substitution on the reaction rates (Purcell & Hengge, 2005).

3. Development of Radioprotective Agents

  • Phosphorothioic acid derivatives have been utilized in the synthesis of polymer complexes with radioprotective agents. These complexes are designed for radiation cancer treatment, demonstrating the potential of phosphorothioic acid in developing therapeutic agents (Troev et al., 2007).

4. Bone Tissue Engineering

  • In bone tissue engineering, biodegradable polyphosphazenes with amino acid ester side groups, which include derivatives of phosphorothioic acid, have been explored. These materials exhibit good osteoblast cell adhesion and proliferation, indicating their suitability for orthopedic applications (Nukavarapu et al., 2008).

5. Development of Ion-selective Membrane Electrodes

  • Phosphorothioic acid derivatives, specifically O,O,O-trialkyl phosphorothioates, have been used as ionophores for silver ion-selective membrane electrodes, demonstrating their application in analytical chemistry for ion detection and measurement (Xu & Katsu, 2001).

properties

IUPAC Name

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFQSGPBTMOXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCOP(=S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194395
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester

CAS RN

41510-53-6
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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